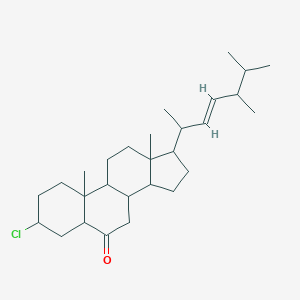![molecular formula C16H17N3 B303317 1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)
1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a fused pyrrolopyridazine ring system that has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine is not fully understood. Studies have suggested that this compound may exert its cytotoxic effects on cancer cells by inhibiting the activity of enzymes involved in DNA replication and repair. This compound may also induce apoptosis by activating caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that 1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine has cytotoxic effects on cancer cells. This compound has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine in lab experiments is its potential as a building block for the synthesis of novel materials. Another advantage is its potential as an anticancer agent. One limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of 1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine. One future direction is the investigation of its potential as a therapeutic agent for other diseases, such as inflammatory disorders. Another future direction is the synthesis of novel materials using this compound as a building block. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine is a heterocyclic compound that has potential applications in various fields. Its synthesis has been achieved through various methods, and it has been studied for its potential as an anticancer agent and as a building block for the synthesis of novel materials. Further studies are needed to fully understand its mechanism of action and its potential applications in other fields.
Synthesemethoden
The synthesis of 1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine has been achieved through various methods. One of the common methods involves the reaction of 2,3,6,7-tetramethylpyrazine-5,8-dione with 2-phenylhydrazinecarboxamide in the presence of a catalyst. Another method involves the reaction of 2,3,6,7-tetramethylpyrazine-5,8-dione with 2-phenylhydrazine in the presence of a reducing agent. The synthesis of this compound has also been achieved through a one-pot reaction using 2,3,6,7-tetramethylpyrazine-5,8-dione, 2-phenylhydrazine, and sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer activity. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. In the field of materials science, this compound has been studied for its potential use as a building block for the synthesis of novel materials.
Eigenschaften
Produktname |
1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine |
|---|---|
Molekularformel |
C16H17N3 |
Molekulargewicht |
251.33 g/mol |
IUPAC-Name |
1,4,5,7-tetramethyl-3-phenylpyrrolo[3,4-d]pyridazine |
InChI |
InChI=1S/C16H17N3/c1-10-15-12(3)18-19(14-8-6-5-7-9-14)13(4)16(15)11(2)17-10/h5-9H,1-4H3 |
InChI-Schlüssel |
LRBNKSGLZHGUQC-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NN(C(=C2C(=N1)C)C)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1=C2C(=NN(C(=C2C(=N1)C)C)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-chlorophenyl)-6-{[3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]methyl}-2-methyl-4(3H)-quinazolinone](/img/structure/B303239.png)

![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)

![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)
![6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid](/img/structure/B303255.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)propyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303256.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303257.png)
![(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one](/img/structure/B303259.png)

![[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate](/img/structure/B303261.png)
